Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-
Overview
Description
Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- is a chemical compound with the molecular formula C11H10BrN3O. It is a derivative of benzamide, where the benzamide moiety is substituted with a 4-bromo-1H-pyrazol-1-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- typically involves the reaction of 4-bromo-1H-pyrazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including inhibitors and modulators of biological targets.
Material Science: The compound can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrazole derivatives.
Mechanism of Action
The mechanism of action of Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- involves its interaction with specific molecular targets. The bromine atom in the pyrazole ring can participate in halogen bonding, which can influence the compound’s binding affinity and selectivity for certain biological targets . Additionally, the benzamide moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A simpler derivative that lacks the benzamide moiety but retains the pyrazole ring with a bromine substituent.
4-[(4-Bromo-1H-pyrazol-1-yl)methyl]benzonitrile: Similar in structure but with a nitrile group instead of the benzamide moiety.
Uniqueness
Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- is unique due to the presence of both the benzamide and pyrazole moieties, which confer distinct chemical and biological properties.
Biological Activity
Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, with ongoing research exploring its mechanisms of action and therapeutic applications.
Chemical Structure and Synthesis
The chemical structure of Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- includes a benzamide moiety and a pyrazole ring, which is modified by a bromine atom. The synthesis typically involves:
- Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with a 1,3-diketone followed by bromination.
- Attachment of the Benzamide Moiety : This step often utilizes coupling reactions between the pyrazole derivative and appropriate benzoic acid derivatives using coupling reagents like EDCI in the presence of bases such as triethylamine.
Antimicrobial Properties
Research indicates that Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve interference with bacterial enzyme systems or disruption of cell wall synthesis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Notably, studies have demonstrated that it possesses antiproliferative effects against several cancer cell lines, including pancreatic cancer cells (MIA PaCa-2). The following points summarize key findings:
- Mechanism of Action : It is believed that Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- disrupts the mTORC1 signaling pathway, which is crucial for cell growth and proliferation. This disruption leads to increased autophagy and apoptosis in cancer cells .
- Structure–Activity Relationship (SAR) : Research has indicated that modifications to the pyrazole ring can enhance biological activity. Specific analogs have shown submicromolar antiproliferative activity and good metabolic stability .
Case Studies and Research Findings
Several studies have focused on the biological activity of Benzamide derivatives. Below are summarized findings from notable research:
The biological activity of Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]- can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may bind to key enzymes involved in cancer cell metabolism, inhibiting their function.
- Receptor Interaction : It may also interact with cellular receptors, altering signaling pathways that lead to cancer cell proliferation.
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-10-5-14-15(7-10)6-8-1-3-9(4-2-8)11(13)16/h1-5,7H,6H2,(H2,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTFIRJVYUHZMD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=N2)Br)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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